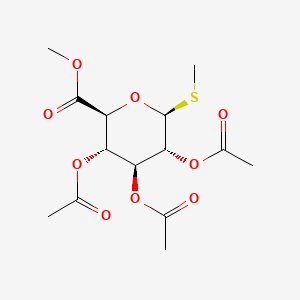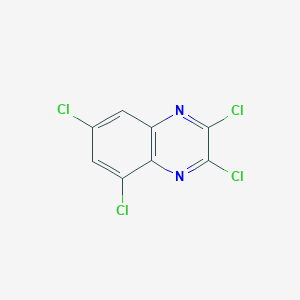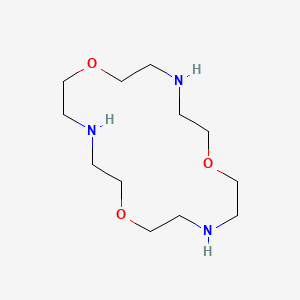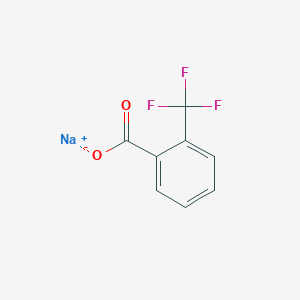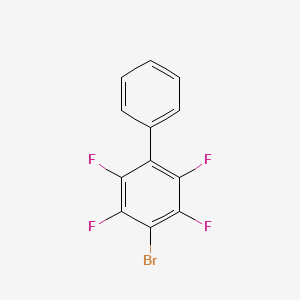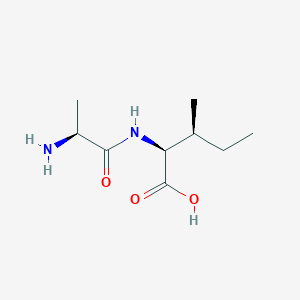
3-Methyl-3-phenylbutan-2-ol
Overview
Description
3-Methyl-3-phenylbutan-2-ol is an organic compound with the molecular formula C11H16O. It is a tertiary alcohol characterized by a phenyl group attached to the second carbon of a butanol chain. This compound is known for its applications in organic synthesis and its presence in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methyl-3-phenylbutan-2-ol can be synthesized through the Grignard reaction. This involves the reaction of phenylmagnesium bromide with 3-methylbutan-2-one. The reaction proceeds as follows: [ \text{PhMgBr} + \text{CH}_3\text{COCH}_2\text{CH}_3 \rightarrow \text{PhC(OH)(CH}_3\text{)(CH}_2\text{CH}_3\text{)} ]
Industrial Production Methods: Industrial production of this compound typically involves the same Grignard reaction on a larger scale. The reaction is carried out in an inert atmosphere to prevent the reaction of the Grignard reagent with moisture or oxygen.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form ketones or carboxylic acids.
Reduction: It can be reduced to form hydrocarbons.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Reagents like hydrogen bromide (HBr) or phosphorus tribromide (PBr3) can be used for halogenation.
Major Products Formed:
Oxidation: Formation of 3-methyl-3-phenylbutan-2-one or 3-methyl-3-phenylbutanoic acid.
Reduction: Formation of 3-methyl-3-phenylbutane.
Substitution: Formation of 3-bromo-3-methyl-3-phenylbutane.
Scientific Research Applications
3-Methyl-3-phenylbutan-2-ol is used in various scientific research applications:
Chemistry: It serves as an intermediate in organic synthesis and is used in the preparation of other complex molecules.
Biology: It is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the manufacture of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 3-Methyl-3-phenylbutan-2-ol involves its interaction with various molecular targets. As a tertiary alcohol, it can participate in hydrogen bonding and other intermolecular interactions. Its effects are mediated through its ability to undergo oxidation, reduction, and substitution reactions, which can alter its chemical properties and biological activities.
Comparison with Similar Compounds
- 2-Methyl-3-phenylbutan-2-ol
- 3-Phenylbutan-2-ol
- 3-Methyl-3-phenylbutan-1-ol
Comparison: 3-Methyl-3-phenylbutan-2-ol is unique due to the presence of a phenyl group and a tertiary alcohol structure. This combination imparts distinct chemical reactivity and biological properties compared to its similar compounds. For instance, 2-Methyl-3-phenylbutan-2-ol has a different position of the methyl group, which affects its reactivity and applications.
Properties
IUPAC Name |
3-methyl-3-phenylbutan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-9(12)11(2,3)10-7-5-4-6-8-10/h4-9,12H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGAVQGLFENEAOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C1=CC=CC=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



